![molecular formula C24H19N3O B5160974 N-isopropyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5160974.png)
N-isopropyldibenzo[a,c]phenazine-11-carboxamide
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Overview
Description
N-isopropyldibenzo[a,c]phenazine-11-carboxamide, also known as NPC, is a synthetic compound that belongs to the family of phenazine derivatives. NPC has gained attention in recent years due to its potential applications in scientific research, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of N-isopropyldibenzo[a,c]phenazine-11-carboxamide is not fully understood, but studies have suggested that it may act through multiple pathways. N-isopropyldibenzo[a,c]phenazine-11-carboxamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-isopropyldibenzo[a,c]phenazine-11-carboxamide may also induce oxidative stress and activate signaling pathways that lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-isopropyldibenzo[a,c]phenazine-11-carboxamide has been found to have various biochemical and physiological effects. Studies have shown that N-isopropyldibenzo[a,c]phenazine-11-carboxamide can decrease the expression of certain proteins that are involved in cancer cell proliferation and survival, such as cyclin D1 and Bcl-2. N-isopropyldibenzo[a,c]phenazine-11-carboxamide has also been found to increase the expression of proteins that are involved in apoptosis, such as caspase-3 and -9. Furthermore, N-isopropyldibenzo[a,c]phenazine-11-carboxamide has been shown to decrease the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
N-isopropyldibenzo[a,c]phenazine-11-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified in large quantities. N-isopropyldibenzo[a,c]phenazine-11-carboxamide is also stable and has a long shelf life, which makes it convenient for storage and transportation. However, N-isopropyldibenzo[a,c]phenazine-11-carboxamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Furthermore, N-isopropyldibenzo[a,c]phenazine-11-carboxamide may have off-target effects, which could complicate data interpretation.
Future Directions
For N-isopropyldibenzo[a,c]phenazine-11-carboxamide research could involve further elucidating its mechanism of action and investigating its potential in combination with other cancer treatments.
Synthesis Methods
N-isopropyldibenzo[a,c]phenazine-11-carboxamide can be synthesized using a multi-step process involving the reaction of 1,2-diaminobenzene with 2-chlorobenzoic acid followed by N-alkylation with isopropyl iodide. The resulting product is then subjected to a series of chemical reactions, including cyclization and amidation, to yield N-isopropyldibenzo[a,c]phenazine-11-carboxamide. The purity and yield of N-isopropyldibenzo[a,c]phenazine-11-carboxamide can be improved through various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
N-isopropyldibenzo[a,c]phenazine-11-carboxamide has shown promising results in scientific research, particularly in the field of cancer research. Studies have shown that N-isopropyldibenzo[a,c]phenazine-11-carboxamide can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-isopropyldibenzo[a,c]phenazine-11-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, N-isopropyldibenzo[a,c]phenazine-11-carboxamide has been shown to enhance the efficacy of chemotherapy drugs, such as doxorubicin, in cancer treatment.
properties
IUPAC Name |
N-propan-2-ylphenanthro[9,10-b]quinoxaline-11-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-14(2)25-24(28)15-11-12-20-21(13-15)27-23-19-10-6-4-8-17(19)16-7-3-5-9-18(16)22(23)26-20/h3-14H,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZWLNTZTYMZCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-propan-2-ylphenanthro[9,10-b]quinoxaline-11-carboxamide |
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